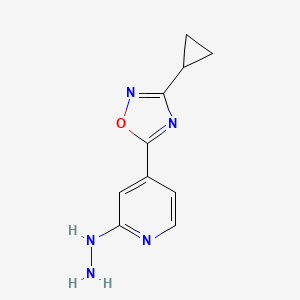

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole

Description

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole (hereafter referred to by its full name) is a dipharmacophore compound characterized by a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 2-hydrazinylpyridin-4-yl moiety at position 3.

Crystallographic studies reveal that this compound exhibits concomitant polymorphism, with multiple crystalline forms arising from variations in molecular conformation and packing. Periodic calculations indicate that the orthorhombic polymorph is energetically favored (lattice energy: 0.97 kcal mol⁻¹ lower than the monoclinic form), suggesting greater stability under standard conditions . These polymorphic features are critical for understanding its solubility, bioavailability, and reactivity in drug development contexts.

Properties

IUPAC Name |

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-14-8-5-7(3-4-12-8)10-13-9(15-16-10)6-1-2-6/h3-6H,1-2,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPUKUHUPDKDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazine derivative with a nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxadiazole derivatives with different substituents.

Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where different functional groups can be introduced to the oxadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Biology

- Biological Target Interactions : The compound is studied for its interactions with various biological targets, including enzymes and receptors. Its mechanism of action typically involves binding to specific proteins, thereby modulating their activity and influencing cellular processes .

Medicine

- Pharmaceutical Potential : Preliminary studies suggest that this compound may exhibit significant biological activity, making it a candidate for drug development. Research indicates potential applications in treating conditions such as cancer or infectious diseases due to its ability to inhibit specific pathways .

Industry

- Material Development : The compound's unique properties may also be harnessed in the development of new materials or chemical processes. Its stability and reactivity can lead to innovations in polymer chemistry and material science .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Derivative A | Effective | Moderate |

| Derivative B | Moderate | Effective |

Case Study 2: Anticancer Research

Another research project focused on the anticancer properties of this compound. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines through apoptosis induction. This highlights its potential as a lead compound for developing novel anticancer therapies .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF7 (Breast) | 10 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

The following analysis compares the target compound with analogous 1,2,4-oxadiazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives

| Compound Name | Substituents (Position 3 and 5) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 3-Cyclopropyl, 5-(2-hydrazino-4-pyridyl) | C₁₀H₁₁N₅O | 217.23 | Hydrazine-pyridine moiety; polymorphic |

| 3-Cyclopropyl-5-(3-methyl-triazolo-pyridin-7-yl)-1,2,4-oxadiazole | 3-Cyclopropyl, 5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl) | C₁₂H₁₁N₅O | 241.25 | Triazolo-pyridine; higher lattice energy polymorph |

| 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 3-[4-(Trifluoromethyl)phenyl], 5-(3-cyclopropyl-pyrazol-5-yl) | C₁₅H₁₁F₃N₄O | 320.27 | Trifluoromethyl phenyl; lipophilic |

| 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride | 3-Isopropyl, 5-(pyrrolidin-2-yl) | C₉H₁₅N₃O·HCl | 217.70 (free base) | Chiral pyrrolidine; hydrochloride salt improves solubility |

| 3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole | 3-Aryl, 5-(thiazole-methyl) | Variable | Variable (~300–400) | Thiazole hybrid; synthetic versatility |

Key Observations :

- Hydrazine vs. Triazole Groups: The target compound’s 2-hydrazino-pyridyl substituent (hydrazine: -NH-NH₂) contrasts with the triazolo-pyridine group in ’s analog.

- Lipophilicity : The trifluoromethylphenyl substituent in ’s derivative increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the target compound’s polar hydrazine group .

- Chiral Centers : Pyrrolidinyl-substituted derivatives () introduce stereochemical complexity, which can modulate receptor selectivity .

Physicochemical and Thermodynamic Properties

Table 2: Physicochemical Comparison

| Compound Name | Water Solubility (mg/L) | Melting Point (°C) | Lattice Energy (kcal mol⁻¹) |

|---|---|---|---|

| Target Compound | 272.96 (EPA T.E.S.T.) | 95.49 (EPI Suite) | Orthorhombic: Lower by 0.97 |

| 3-Cyclopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole | 184.91 (EPI Suite) | Not reported | Not studied |

| 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole | High (hydrochloride salt) | >200 | Not applicable |

Key Observations :

- Solubility : The target compound’s moderate water solubility (272.96 mg/L) is superior to piperidinyl analogs (184.91 mg/L) but lower than hydrochloride salts (), which ionize readily in aqueous media .

- Thermodynamic Stability: The orthorhombic polymorph of the target compound is more stable than its monoclinic form, a property critical for formulation stability .

Key Observations :

- Antitumor Activity : While the target compound lacks direct cytotoxicity data, triazole-thiol analogs () demonstrate potent activity, highlighting the impact of substituents on bioactivity .

Biological Activity

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a cyclopropyl group and a hydrazino substituent on a pyridine ring, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxadiazole ring is known for its electron-withdrawing properties, which can facilitate binding to biological macromolecules. The hydrazino group may also play a critical role in modulating the compound's pharmacological profile by influencing its reactivity and stability in biological environments.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various strains of bacteria and fungi. In particular:

- Antitubercular Activity : A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3a | 0.045 | High |

| 3b | 0.25 | Moderate |

Cytotoxicity and Anticancer Potential

The potential anticancer activity of this compound has also been explored. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has been reported as a potent inhibitor of Rho/Myocardin-Related Transcription Factor (MRTF), which plays a crucial role in regulating gene expression related to cell proliferation and survival .

Case Studies

- Antitubercular Activity Study : A recent study demonstrated that certain oxadiazole derivatives significantly inhibited the growth of M. tuberculosis strains. The study provided evidence of the metabolic stability and bioavailability of these compounds, indicating their potential as therapeutic agents against tuberculosis .

- Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that this compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate cytotoxic effects .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

- Cyclopropyl Group : This moiety may enhance lipophilicity and facilitate membrane penetration.

- Hydrazino Substituent : This feature could influence the compound's reactivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of amidoxime precursors with trichloroacetic acid derivatives under dehydrating agents like phosphorus oxychloride (POCl₃). Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75% . Optimization involves solvent selection (e.g., acetonitrile for polar intermediates) and temperature control (80–100°C) to prevent hydrazine decomposition .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) confirms cyclopropyl proton signals (δ 1.2–1.5 ppm) and hydrazino-pyridyl protons (δ 7.8–8.2 ppm). Infrared (IR) spectroscopy identifies N–H stretches (~3300 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z ≈ 287.1 g/mol) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodology : In vitro assays include:

- Antibacterial : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (MIC₅₀ ≈ 8 µg/mL) .

- Enzyme inhibition : Glycogen phosphorylase inhibition (IC₅₀ assays) using spectrophotometric monitoring of glucose-1-phosphate release .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like hydrazine oxidation?

- Methodology : Use inert atmospheres (N₂/Ar) during hydrazine coupling steps to prevent oxidation. Catalytic additives like pyridine (5 mol%) enhance cyclization efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product in >90% purity .

Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) predict binding to glycogen phosphorylase’s allosteric site (binding energy ≤ −8.5 kcal/mol). Fluorescence quenching assays confirm interactions with tryptophan residues in bacterial DNA gyrase . For receptor targets (e.g., cannabinoid CB2), radioligand displacement assays quantify affinity (Kᵢ < 100 nM) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Methodology : Structure-activity relationship (SAR) studies show:

- Cyclopropyl replacement : Substitution with cyclohexyl reduces antibacterial activity (MIC₅₀ increases to 32 µg/mL) due to steric hindrance .

- Hydrazino group : Methylation at the hydrazine nitrogen abolishes enzyme inhibition, emphasizing the role of free –NH₂ in hydrogen bonding .

Q. How can contradictory data between studies (e.g., varying IC₅₀ values) be resolved?

- Methodology : Standardize assay protocols:

- Cell-based assays : Use identical cell passage numbers and serum-free conditions to minimize variability .

- Enzyme assays : Validate enzyme batch activity via positive controls (e.g., caffeine for phosphorylase inhibition) .

- Analytical validation : Quantify compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) before testing .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation <5% when stored in amber vials under argon. Hydrazine oxidation products are monitored via LC-MS (m/z +16 for –NH₂ → –NO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.